4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate
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Description
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate is a useful research compound. Its molecular formula is C24H20N4O7S4 and its molecular weight is 604.69. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis Applications
One area of application is in the synthesis of heterocyclic compounds. For instance, the work by Mohareb et al. (2004) on thiophenylhydrazonoacetates in heterocyclic synthesis showcases the potential of related thiophene derivatives in generating a variety of nitrogen nucleophile-reactive heterocycles, including pyrazole, isoxazole, and pyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). This highlights the compound's utility in expanding the chemical space of heterocyclic compounds with potential applications in pharmaceuticals and materials science.
Functionalization Reactions
Research by Yıldırım et al. (2005) on functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine illustrates the chemical versatility of pyrazole derivatives through various functionalization reactions (Yıldırım, Kandemirli, & Demir, 2005). This type of research underlines the potential of using related compounds in synthesizing a wide range of functionalized molecules for diverse applications.
Biological Activity Studies
Isloor, Kalluraya, and Sridhar Pai (2010) explored the synthesis of new benzo[b]thiophene derivatives, focusing on their antibacterial, antifungal, and anti-inflammatory activities. This study underscores the importance of thiophene-containing molecules due to their broad spectrum of pharmacological properties (Isloor, Kalluraya, & Sridhar Pai, 2010). It demonstrates the potential medicinal applications of compounds structurally related to the query compound, highlighting their significance in the development of new therapeutics.
Synthesis of Novel Compounds
The study by Myannik et al. (2018) on the synthesis of novel copper(II), cobalt(II), and nickel(II) complexes with thiadiazole derivatives reveals the potential of these compounds in creating metal-organic frameworks and complexes (Myannik, Yarovenko, Beloglazkina, Moiseeva, & Krayushkin, 2018). Such research points toward applications in catalysis, material science, and possibly molecular electronics, showcasing the versatility of these compounds beyond biological applications.
Properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-pyrrolidin-1-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O7S4/c29-18-12-16(14-37-24-27-26-23(38-24)25-21(30)20-4-3-11-36-20)34-13-19(18)35-22(31)15-5-7-17(8-6-15)39(32,33)28-9-1-2-10-28/h3-8,11-13H,1-2,9-10,14H2,(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLLWDWAJLSAHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=COC(=CC3=O)CSC4=NN=C(S4)NC(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O7S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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